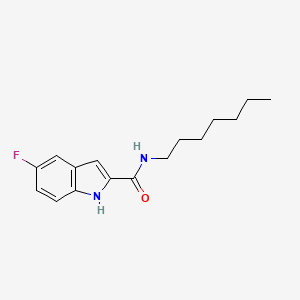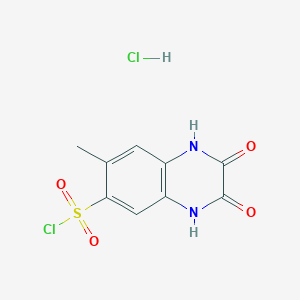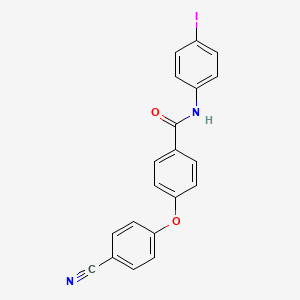![molecular formula C27H30N2O4S B15152514 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B15152514.png)
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a methoxy group, and a benzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Introduction of the Oxoethyl Group: The dihydroisoquinoline intermediate is then reacted with an appropriate acylating agent to introduce the oxoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products
Oxidation: Products may include oxidized derivatives of the dihydroisoquinoline moiety.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
作用机制
The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates.
相似化合物的比较
Similar Compounds
- N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-benzenesulfonamide
- N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide
Uniqueness
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C27H30N2O4S |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C27H30N2O4S/c1-21-12-13-25(33-2)26(18-21)34(31,32)29(17-14-22-8-4-3-5-9-22)20-27(30)28-16-15-23-10-6-7-11-24(23)19-28/h3-13,18H,14-17,19-20H2,1-2H3 |
InChI 键 |
BTDQJTBGBYQLMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C4C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15152433.png)
methanone](/img/structure/B15152445.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B15152446.png)

![4-{[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B15152453.png)

![N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B15152459.png)

![3-hydroxy-7,7-dimethyl-4-(pyridin-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152472.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B15152477.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide](/img/structure/B15152496.png)
![4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one](/img/structure/B15152503.png)
![N-benzyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15152519.png)
